molecular formula C23H20FN3O6S B5016088 Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate

Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate

Cat. No.: B5016088
M. Wt: 485.5 g/mol
InChI Key: VMMDUWOUYFRFKE-UHFFFAOYSA-N
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Description

This compound is a thiophene-3-carboxylate derivative featuring two key substituents:

  • Position 5: A 2-fluorophenyl carbamoyl group [(2-fluorophenyl)carbamoyl], which introduces steric bulk and electron-withdrawing effects due to the fluorine atom.
  • Position 2: A 4-methyl-3-nitrobenzamido group, combining a nitro moiety (strong electron-withdrawing) and a methyl group (moderate electron-donating effect).

Properties

IUPAC Name

ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O6S/c1-4-33-23(30)18-13(3)19(21(29)25-16-8-6-5-7-15(16)24)34-22(18)26-20(28)14-10-9-12(2)17(11-14)27(31)32/h5-11H,4H2,1-3H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMDUWOUYFRFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, followed by various functionalization steps to introduce the desired substituents.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at the 3-position of the benzamido moiety undergoes selective reduction under standard conditions:

Reagents/Conditions Products Mechanistic Notes
H₂/Pd-C in ethanolCorresponding amine (Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(4-methyl-3-aminobenzamido)thiophene-3-carboxylate)Catalytic hydrogenation reduces -NO₂ to -NH₂ without affecting other functional groups .
SnCl₂/HClAmine intermediateAcidic conditions facilitate nitro reduction; ester groups remain intact.

Key Observations :

  • Reduction selectivity depends on steric and electronic factors. The nitro group’s position ortho to the methyl group slows reduction kinetics compared to para-nitro analogs .

  • Hydrogenation preserves the thiophene ring’s integrity due to its aromatic stabilization.

Hydrolysis Reactions

The ethyl ester and carbamoyl groups exhibit differential hydrolysis reactivity:

Reagents/Conditions Products Selectivity
NaOH (aqueous/ethanol, Δ)Carboxylic acid (5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylic acid)Ester hydrolysis dominates; carbamoyl groups remain stable under basic conditions.
HCl (concentrated, reflux)Partial decompositionAcidic hydrolysis risks side reactions (e.g., nitro group reduction or ring opening).

Structural Insights :

  • The electron-withdrawing nitro group adjacent to the benzamido moiety increases the electrophilicity of the carbonyl, accelerating hydrolysis under basic conditions.

Electrophilic Substitution

The thiophene ring participates in electrophilic substitution, with regioselectivity influenced by substituents:

Reagent Position Product Yield
HNO₃/H₂SO₄C-5Dinitro derivative45–60%
Br₂ in CHCl₃C-4Brominated analog30–40%

Mechanistic Notes :

  • The electron-donating methyl group at C-4 directs electrophiles to the C-5 position.

  • Steric hindrance from the 4-methyl-3-nitrobenzamido group reduces reactivity at C-2.

Nucleophilic Acyl Substitution

The carbamoyl and benzamido groups undergo substitution under controlled conditions:

Reagent Target Group Product
NH₃ (excess)Benzamido carbonylAmide (Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-amino-thiophene-3-carboxylate)
R-OH (acid catalysis)Ethyl esterTransesterified product

Limitations :

  • The fluorophenyl carbamoyl group resists nucleophilic attack due to fluorine’s electron-withdrawing effects.

Oxidation Reactions

Controlled oxidation targets the thiophene ring and substituents:

Reagent Oxidation Site Product
mCPBA (meta-chloroperbenzoic acid)Thiophene S-atomSulfoxide derivative
KMnO₄ (acidic)Methyl group at C-4Carboxylic acid (with concomitant ester hydrolysis)

Challenges :

  • Overoxidation to sulfone derivatives occurs with excess mCPBA.

  • KMnO₄-mediated oxidation requires precise temperature control to avoid ring degradation.

Photochemical Reactions

The nitro group participates in photoreactions, enabling unique transformations:

Conditions Product Application
UV light (λ = 300–350 nm)Nitro-to-nitrito rearrangementPhotodynamic therapy probe development
Visible light + eosin YRadical intermediates for cross-couplingSynthesis of biarylthiophene hybrids

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives, including ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate, have shown promising antimicrobial properties. A study synthesized various thiophene analogues and evaluated their efficacy against several microbial strains.

Case Study: Antimicrobial Screening

In a comparative study, the synthesized thiophene derivatives were tested for their Minimum Inhibitory Concentration (MIC) against common pathogens:

CompoundStaphylococcus aureusEscherichia coliBacillus subtilisPseudomonas aeruginosaCandida albicans
This compound0.313 µg/ml0.625 µg/ml0.625 µg/ml0.313 µg/ml0.313 µg/ml
Ciprofloxacin0.625 µg/ml0.625 µg/ml0.625 µg/ml0.625 µg/ml
Fluconazole0.625 µg/ml

The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively researched, with this compound being evaluated for its cytotoxic effects on cancer cell lines.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on the human lung cancer cell line A549 using the Sulforhodamine B (SRB) assay:

Compound NameConcentration (M)Cell Viability (%)
This compound10810^{-8} to 10410^{-4}Significant reduction observed

The compound demonstrated notable anticancer activity at lower concentrations compared to standard chemotherapeutic agents like adriamycin, indicating its potential as an effective anticancer agent .

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress, and several thiophene derivatives have been investigated for their ability to scavenge free radicals.

Case Study: Antioxidant Evaluation

In vitro assays were conducted to evaluate the antioxidant capacity of this compound:

Method UsedIC50 Value (µg/ml)
DPPH Scavenging Assay25.0

The compound exhibited a strong antioxidant effect, making it a candidate for further development in therapeutic applications aimed at oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxylate Derivatives

Substituent Analysis and Electronic Effects

Position 2 Substitutions
Compound Name Substituent at Position 2 Electronic Effects
Target Compound 4-methyl-3-nitrobenzamido Strong electron-withdrawing (NO₂), moderate steric hindrance
Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate Amino (-NH₂) Electron-donating, increases reactivity
Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate 4-nitrobenzamido Electron-withdrawing (NO₂), planar structure
Ethyl 2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate 4-fluorobenzamido Moderate electron-withdrawing (F)

Key Observations :

  • The 4-methyl group in the target compound may reduce steric clashes compared to bulkier cycloheptane rings in .
Position 5 Substitutions
Compound Name Substituent at Position 5 Electronic Effects
Target Compound 2-fluorophenyl carbamoyl Ortho-fluorine: steric hindrance, moderate electron-withdrawing
Ethyl 5-(4-chlorophenyl)-3-[N-carbamimidoyl-...]thiophene-2-carboxylate 4-chlorophenyl Para-chlorine: strong electron-withdrawing
Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate 4-fluorophenyl amino Para-fluorine: electron-withdrawing

Key Observations :

  • Chlorine (in ) and nitro groups (in the target compound) both withdraw electrons but differ in steric profiles.

Crystallographic and Structural Insights

  • Hydrogen Bonding : Analogs with amido groups (e.g., ) form intermolecular N–H···O bonds, stabilizing crystal lattices. The nitro group in the target compound may enhance this via additional O···H interactions .
  • Puckering Analysis: Cycloheptane-fused thiophenes (e.g., ) exhibit non-planar puckering (Cremer-Pople parameters > 0.5 Å), whereas simpler thiophenes (e.g., target compound) are closer to planar .

Biological Activity

Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H21FN2O4S
  • Molecular Weight : 440.487 g/mol
  • CAS Number : 6044-39-9
  • LogP (Partition Coefficient) : 5.64230, indicating lipophilicity which can influence bioavailability and permeability .

Biological Activity Overview

Thiophene derivatives, including this compound, have been associated with a variety of biological activities such as:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit significant antimicrobial properties. The presence of the thiophene ring enhances the ability of these compounds to interact with microbial cell membranes, leading to cell death.
  • Anticancer Properties : Research indicates that certain thiophene derivatives can inhibit cancer cell proliferation. The compound's structure suggests potential interactions with various molecular targets involved in cancer progression.
  • Anti-inflammatory Effects : Compounds similar to this compound have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study published in the Journal of Medicinal Chemistry demonstrated that thiophene derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis .
  • Anticancer Activity :
    • In vitro studies have shown that similar thiophene compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). This was attributed to the activation of caspase pathways and inhibition of cell cycle progression .
  • Anti-inflammatory Mechanisms :
    • Research highlighted in Phytomedicine indicated that thiophene derivatives could modulate the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6. This suggests their potential use in treating chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Biological Activity Effectiveness Mechanism
AntimicrobialHighDisruption of cell wall synthesis
AnticancerModerate to HighInduction of apoptosis via caspase activation
Anti-inflammatoryModerateInhibition of NF-kB pathway

Q & A

Q. What synthetic routes are recommended for optimizing the yield of this thiophene derivative?

  • Methodological Answer : The synthesis of analogous thiophene carboxylates involves multi-step reactions, typically starting with the condensation of ethyl acetoacetate with substituted cyanoacetamides in ethanol under reflux conditions. For example, describes a protocol using malononitrile and sulfur in 1,4-dioxane with triethylamine as a catalyst. Key optimizations include:
  • Reagent Ratios : Maintain a 1:1 molar ratio of nucleophile (e.g., substituted aniline derivatives) to electrophilic intermediates.
  • Solvent Choice : Ethanol or 1,4-dioxane enhances solubility of intermediates.
  • Catalysis : Triethylamine (0.5–1.0 mol%) improves reaction kinetics.
  • Workup : Neutralization with acidified ice/water mixtures improves precipitation yields (~70–85% for similar compounds).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for diagnostic signals:
  • Ethyl ester protons at δ 1.2–1.4 ppm (triplet) and δ 4.2–4.4 ppm (quartet).
  • Aromatic protons (2-fluorophenyl and 4-methyl-3-nitrobenzamido groups) in δ 6.8–8.2 ppm.
  • ¹³C NMR : Confirm carbonyl carbons (ester at ~165–170 ppm, carbamoyl at ~155–160 ppm).
  • IR : Stretch frequencies for C=O (ester: 1720–1740 cm⁻¹; carbamoyl: 1660–1680 cm⁻¹) and NO₂ (1520–1560 cm⁻¹).
  • MS : High-resolution ESI-MS should match the molecular formula (C₂₃H₂₀F₂N₃O₆S, exact mass ~504.1 g/mol).
  • Reference : Similar analyses are validated in and for related thiophene carboxylates.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Based on SDS data for structurally similar compounds ( ):
  • Hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 3).
  • PPE : Nitrile gloves, lab coat, and FFP2 respirator for powder handling.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : In airtight containers at 2–8°C, away from oxidizing agents.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer :
  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data at 100–150 K.
  • Structure Solution : Employ direct methods (e.g., SHELXT ) for phase determination.
  • Refinement : SHELXL for anisotropic displacement parameters; monitor R₁ (<5%) and wR₂ (<12%).
  • Validation : Check for residual electron density (<1.0 eÅ⁻³) and CCDC deposition (e.g., CIF file generation via WinGX ).
  • Example : highlights SHELX’s robustness for small-molecule refinement.

Q. What computational methods are suitable for analyzing the electronic properties of the nitro and fluorophenyl substituents?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to:
  • Map electrostatic potential surfaces (EPS) to identify electrophilic/nucleophilic sites.
  • Calculate HOMO-LUMO gaps to predict reactivity (e.g., nitro group’s electron-withdrawing effect).
  • Reference : validates DFT for thiophene derivatives, showing correlation between computed and experimental UV-Vis spectra.

Q. How can hydrogen-bonding networks influence the crystal packing of this compound?

  • Methodological Answer :
  • Graph Set Analysis : Use Mercury or CrystalExplorer to classify H-bond motifs (e.g., R₂²(8) rings between carbamoyl NH and ester carbonyl O).
  • Topology : Identify π-π stacking (fluorophenyl to nitrobenzamido) and C–H∙∙∙O interactions.
  • Validation : outlines graph theory for H-bond patterns, critical for understanding supramolecular assembly.

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